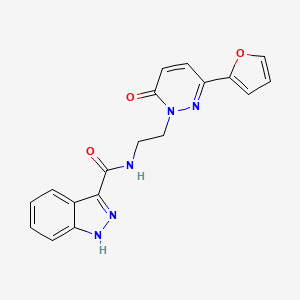![molecular formula C15H10F2O3 B2585521 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid CAS No. 338393-76-3](/img/structure/B2585521.png)
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid is a chemical compound with the molecular formula C15H10F2O3 and a molecular weight of 276.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include the presence of difluorophenoxy and phenyl groups attached to an acrylic acid moiety .
准备方法
The synthesis of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid typically involves the reaction of 3,4-difluorophenol with 2-bromophenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the high quality of the final product .
化学反应分析
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in proteomics research to study protein interactions and functions.
作用机制
The mechanism of action of 3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The acrylic acid moiety can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition or activation of specific biological pathways, depending on the context of the research .
相似化合物的比较
3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:
3,4-Difluorophenol: This compound shares the difluorophenoxy group but lacks the acrylic acid moiety, resulting in different chemical properties and reactivity.
2-Bromophenylacrylic acid: This compound contains the acrylic acid moiety but lacks the difluorophenoxy group, leading to different biological and chemical applications.
The uniqueness of this compound lies in its combination of the difluorophenoxy and acrylic acid groups, which confer specific chemical and biological properties that are not present in the individual components .
属性
IUPAC Name |
(E)-3-[2-(3,4-difluorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNEQJOYUQVSH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
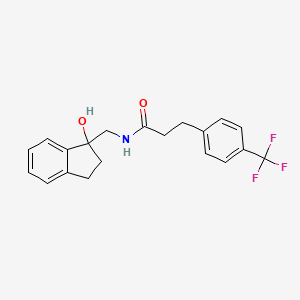
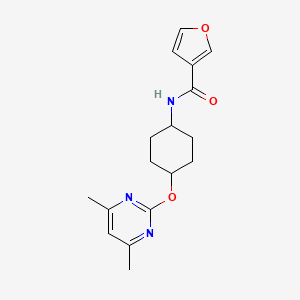
![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)
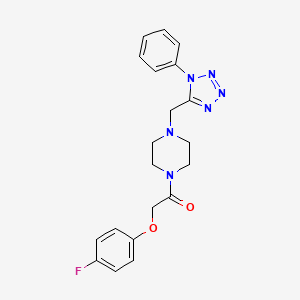
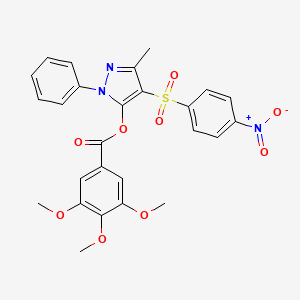
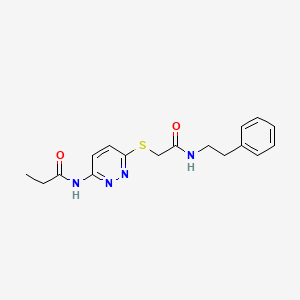
![(3-chloro-1-benzothiophen-2-yl)[2-(prop-2-yn-1-ylsulfanyl)-1H-benzimidazol-1-yl]methanone](/img/structure/B2585448.png)
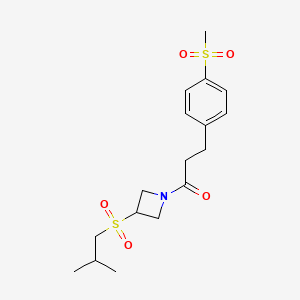
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2585453.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585455.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2585456.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2585459.png)
